molecular formula C20H20N2O5 B11058653 Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11058653
M. Wt: 368.4 g/mol
InChI Key: DFSJGBBBWBPESH-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate: This compound is unique due to its specific substitution pattern and functional groups.

    Methyl 4-({[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    Methyl 4-({[1-(2-hydroxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate: Contains a hydroxyphenyl group, which may alter its reactivity and biological activity.

Uniqueness

The presence of the methoxy group in This compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 4-[[1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N2O5/c1-26-17-6-4-3-5-16(17)22-12-14(11-18(22)23)19(24)21-15-9-7-13(8-10-15)20(25)27-2/h3-10,14H,11-12H2,1-2H3,(H,21,24)

InChI Key

DFSJGBBBWBPESH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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